
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of an azo group (-N=N-) linking two phenyl rings, a sulfonyl group (-SO2-), and a hydroxyl group (-OH) attached to an ethyl chain. This compound is known for its vibrant color properties due to the azo linkage, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol, to form the azo compound.
Sulfonylation: The resulting azo compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Ethanol Addition: Finally, the sulfonylated azo compound is reacted with ethanol under basic conditions to attach the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds and interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound useful in biological and medicinal research.
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylazo)phenol: Lacks the sulfonyl and ethanol groups.
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)propane: Similar structure but with a propane chain instead of ethanol.
4-(Phenylazo)benzenesulfonic acid: Contains a sulfonic acid group instead of the ethanol moiety.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is unique due to the combination of its azo, sulfonyl, and ethanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84712-97-0 |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethanol |
InChI |
InChI=1S/C15H16N2O3S/c18-10-11-21(19,20)12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Clave InChI |
SPHUPSSBTALAES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CS(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


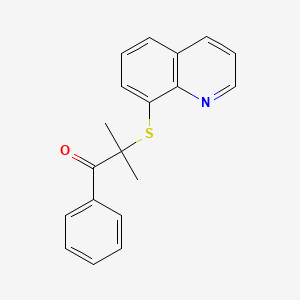
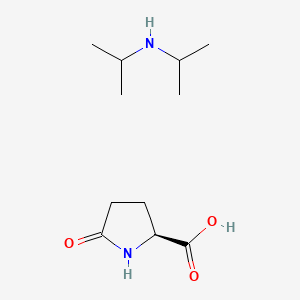
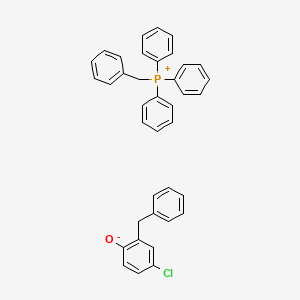
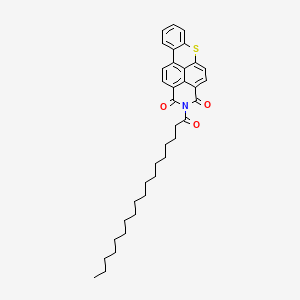
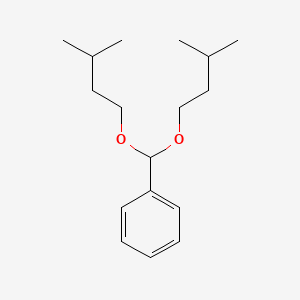


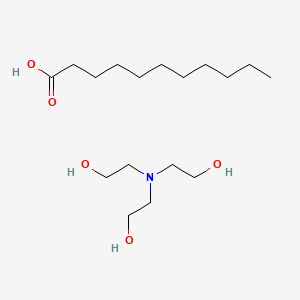
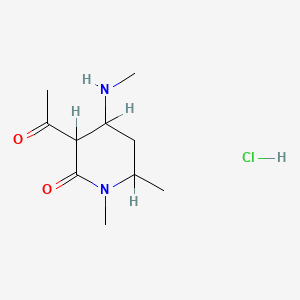

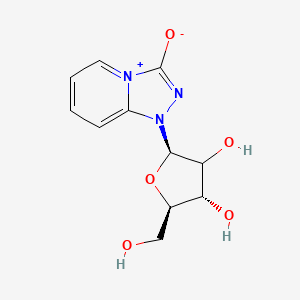
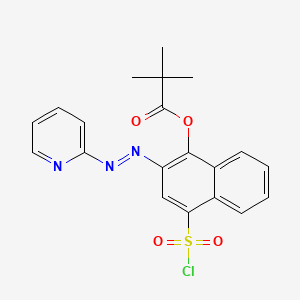
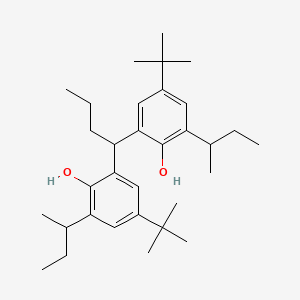
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
